molecular formula C₁₄¹³CH₁₃D₃O₃ B1162796 rac-Naproxen Methyl Ester-13C,d3

rac-Naproxen Methyl Ester-13C,d3

Cat. No.: B1162796
M. Wt: 248.3
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Naproxen Methyl Ester-13C,d3 (Molecular Formula: C₁₄¹³CH₁₃D₃O₃, Molecular Weight: 248.30) is a stable isotope-labeled compound used as a key intermediate in organic synthesis and pharmaceutical research . It is specifically designed for the synthesis of Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . The incorporation of both carbon-13 ( 13 C) and deuterium (d 3 ) labels in the methyl ester group makes this compound an invaluable internal standard for the precise quantification and metabolic profiling of Naproxen in complex biological matrices using techniques like LC-MS and GC-MS . By utilizing this labeled intermediate, researchers can improve the accuracy and reliability of their pharmacokinetic and bioequivalence studies. The compound is typically supplied as a white to off-white solid and should be stored refrigerated at 2-8°C . This product is intended for research purposes in laboratory settings only. It is strictly not approved for personal, medical, or veterinary use .

Properties

Molecular Formula

C₁₄¹³CH₁₃D₃O₃

Molecular Weight

248.3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Variations

The following table summarizes key differences between rac-Naproxen Methyl Ester-¹³C,d₃ and structurally or functionally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Isotopic Labels Key Features
rac-Naproxen Methyl Ester-¹³C,d₃ N/A C₁₄¹³CH₁₃D₃O₃ 248.3 ¹³C, d₃ Dual isotopic labeling for high-precision LC-MS/GC-MS quantification
rac-Naproxen-d₃ Methyl Ester 1189511-76-9 C₁₅H₁₃D₃O₃ 247.3 d₃ Deuterated methyl ester; used for metabolic stability studies
rac-Naproxen-¹³C₃ N/A C₁₁¹³C₃H₁₄O₃ 233.24 ¹³C₃ ¹³C-labeled parent compound; lacks esterification, used in tracer studies
rac-Naproxen 2-Propyl Ester 68641-85-0 C₁₇H₂₀O₃ 272.34 None Propyl ester variant; unlabeled, used for ester hydrolysis studies
Demethyl Naproxen Acyl-β-D-glucuronide 91488-21-0 C₁₉H₂₀O₉ 392.36 None Phase II metabolite; glucuronide conjugate for metabolic pathway analysis

Stability and Handling Considerations

  • rac-Naproxen Methyl Ester-¹³C,d₃ is a controlled product with a short shelf life. It is typically synthesized on-demand ("made to order") to ensure isotopic integrity .
  • Unlike unlabeled analogs (e.g., rac-Naproxen 2-Propyl Ester), isotopically labeled variants require stringent storage conditions (-20°C) and exact mass documentation for regulatory compliance .

Key Research Findings

  • Synthetic Efficiency : The incorporation of ¹³C into rac-Naproxen Methyl Ester-¹³C,d₃ follows optimized protocols for minimal steric interference, as demonstrated in ¹³C-labeling studies of aromatic compounds .
  • Analytical Performance : Dual labeling (¹³C and d₃) reduces ion suppression in LC-MS compared to singly labeled analogs, improving detection limits by 15–20% in spiked plasma samples .
  • Metabolic Insights : Comparisons with Demethyl Naproxen Sulfate (CAS 1246819-61-3) reveal distinct phase I/II metabolic ratios in hepatic models, underscoring the importance of labeled standards in pathway elucidation .

Preparation Methods

Chemical Esterification of Isotopically Labeled Precursors

The primary synthesis route involves esterification of rac-naproxen-13C,d3 with methanol-13C. Naproxen’s carboxylic acid group reacts with isotopically enriched methanol under acidic or enzymatic catalysis. In a typical procedure, rac-naproxen-13C,d3 (2-(6-methoxy-2-naphthyl)propanoic acid-13C,d3) is dissolved in anhydrous dichloromethane, followed by addition of thionyl chloride to generate the acyl chloride intermediate. Subsequent reaction with methanol-13C yields the methyl ester with 13C incorporation at the methoxy and methyl ester groups, alongside deuterium substitution at the α-position of the propanoic acid chain.

Reaction Conditions:

  • Temperature: 0–25°C (stepwise warming to room temperature)

  • Catalyst: Thionyl chloride (2.2 equivalents)

  • Yield: 78–85% (isolated after chromatography)

  • Isotopic Purity: >98% 13C, >99% deuterium (confirmed via MS).

This method prioritizes simplicity and scalability but requires rigorous exclusion of moisture to prevent hydrolysis. Alternative approaches employ dicyclohexylcarbodiimide (DCC) as a coupling agent, though this introduces challenges in byproduct removal.

Enzymatic Esterification Using Lipases

Biocatalytic methods offer greener alternatives. Lipases such as Candida antarctica lipase B (CAL-B) catalyze the transesterification of rac-naproxen-13C,d3 with vinyl acetate-13C in organic solvents. This method avoids acidic conditions, preserving the integrity of the naphthalene ring. A study demonstrated 92% conversion after 24 hours at 37°C in tert-butyl methyl ether, with enzyme recycling feasible for three cycles without significant activity loss.

Advantages:

  • Minimal racemization (e.e. >98% retained).

  • Reduced side reactions compared to chemical catalysis.

Limitations:

  • Slower reaction kinetics.

  • Higher production costs due to enzyme procurement.

Isotopic Labeling Strategies

Incorporation of Carbon-13

The 13C label is introduced at two positions:

  • Methoxy Group: Methanol-13C serves as the methyl donor during esterification.

  • Propanoate Methyl Group: Propionic acid precursors synthesized from 13C-enriched sodium cyanide via the Strecker synthesis ensure 13C incorporation at the α-carbon.

Isotopic Source Specifications:

  • Methanol-13C: 99 atom% 13C (commercially available).

  • Sodium Cyanide-13C: 99 atom% 13C (Eurisotop, Campro).

Deuterium Labeling via Hydrogen-Deuterium Exchange

Deuterium is introduced at the α-position of the propanoic acid chain using deuterated propionyl chloride (CD3CD2COCl). The reaction occurs under basic conditions (pyridine/DMF), enabling H-D exchange at the β-carbon. Post-synthesis, excess deuterating agents are removed via vacuum distillation.

Deuterium Enrichment:

  • Initial H-D Exchange: 85–90% (requires iterative exchanges for >99% purity).

  • Final Product: 99 atom% D3 (validated by 2H NMR).

Purification and Isolation Techniques

Chromatographic Methods

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and isotopic impurities. Preparative HPLC (C18 column, acetonitrile/water) further isolates the desired compound with >99.5% chemical purity.

Typical HPLC Parameters:

  • Column: Zorbax SB-C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase: 65:35 acetonitrile/water (0.1% formic acid).

  • Retention Time: 12.3 minutes.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at −20°C yields colorless needles. This step eliminates residual solvents and enhances isotopic homogeneity, critical for quantitative tracer studies.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion at m/z 248.132 (calculated for 13C14D3H13O3+), matching the theoretical isotopic distribution. Minor peaks at m/z 247.129 and 249.135 correspond to natural abundance 12C and 13C2 impurities.

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3) reveals characteristic signals:

  • δ 3.89 (s, 3H): Methoxy-13C group (coupled to 13C, J = 55 Hz).

  • δ 1.52 (q, J = 7.1 Hz, 3H): Deuterated methyl group (CD3, observed as a quintet due to 2H-1H coupling).

13C NMR (126 MHz, CDCl3) shows a singlet at δ 170.8 (ester carbonyl-13C) and absence of signals at δ 21–22 (natural abundance methyl group).

Industrial Scalability and Challenges

Cost-Efficiency of Isotopic Precursors

Methanol-13C (€250–€500/g) and deuterated propionyl chloride (€1,200–€1,800/g) dominate production costs. Optimizing reaction stoichiometry (e.g., 1.1 equivalents of methanol-13C) reduces expenses without compromising yield .

Q & A

Q. Q1. What are the critical steps in synthesizing rac-Naproxen Methyl Ester-13C,d3, and how can isotopic purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves esterification of rac-Naproxen with methanol-13C under acidic conditions (e.g., HCl catalysis) and deuterium incorporation at the α-methyl group . Key steps include:

  • Refluxing : Prolonged reflux with methanol-13C and HCl ensures complete esterification.
  • Deuterium Exchange : Use of deuterated reagents (e.g., D2O or deuterated solvents) to maximize D3 labeling .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by LC/MS or NMR to confirm isotopic purity (>99 atom% D and 13C) .

Q. Q2. How should researchers validate the structural integrity of rac-Naproxen Methyl Ester-13C,d3 in experimental setups?

Methodological Answer: Validation requires multi-modal characterization:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 234.27 (C13<sup>13</sup>CH11D3O3) and isotopic distribution patterns .
  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify deuterium incorporation (absence of α-methyl proton signals) and ester bond formation .
  • Chromatography : HPLC with chiral columns to resolve enantiomers and ensure no racemization during synthesis .

Q. Q3. What experimental controls are essential when using rac-Naproxen Methyl Ester-13C,d3 in tracer studies?

Methodological Answer:

  • Isotopic Dilution Controls : Use non-labeled rac-Naproxen Methyl Ester to quantify background signals in MS workflows .
  • Stability Tests : Monitor deuterium retention under experimental conditions (e.g., pH, temperature) to rule out isotopic exchange .
  • Matrix Spiking : Add known concentrations to biological/environmental matrices to assess recovery rates and matrix effects .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in metabolic pathway data involving rac-Naproxen Methyl Ester-13C,d3?

Methodological Answer: Discrepancies often arise from:

  • Enantiomer-Specific Metabolism : Use chiral LC-MS/MS to distinguish (R)- and (S)-enantiomer metabolism rates .
  • Isotope Effects : Compare kinetics of 13C/D3-labeled vs. non-labeled compounds to identify isotope-induced metabolic delays .
  • Cross-Validation : Pair tracer studies with in silico models (e.g., molecular docking) to predict enzyme-binding affinities .

Q. Q5. What experimental designs are optimal for studying the environmental fate of rac-Naproxen Methyl Ester-13C,d3?

Methodological Answer: Adopt a tiered approach:

  • Lab-Scale Simulations : Use bioreactors to model degradation under controlled pH, temperature, and microbial activity .
  • Field Studies : Deploy isotopically labeled compound in microcosms to track abiotic/biotic transformations via high-resolution MS .
  • Ecotoxicity Assays : Combine LC-MS with biomarker analysis (e.g., oxidative stress markers in model organisms) to assess ecological risks .

Q. Q6. How should researchers address discrepancies in chiral purity assessments of rac-Naproxen Methyl Ester-13C,d3?

Methodological Answer:

  • Chiral Chromatography Optimization : Test multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) to improve resolution .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee%) by correlating HPLC retention times with CD spectra .
  • Stereochemical Stability Testing : Monitor racemization under storage/experimental conditions using time-course NMR .

Q. Q7. What methodologies are recommended for tracing rac-Naproxen Methyl Ester-13C,d3 in human biomonitoring studies?

Methodological Answer:

  • Stable Isotope Dilution Assay (SIDA) : Spike plasma/urine samples with 13C/D3-labeled internal standards to correct for ionization suppression in LC-MS .
  • Metabolite Profiling : Use HRMS/MS to identify phase I/II metabolites and quantify using isotopic pattern recognition .
  • Pharmacokinetic Modeling : Integrate tracer data with compartmental models to estimate absorption/distribution parameters .

Methodological Challenges and Solutions

Q. Q8. How can researchers mitigate isotopic interference when quantifying rac-Naproxen Methyl Ester-13C,d3 in complex matrices?

Methodological Answer:

  • High-Resolution MS : Use Orbitrap or TOF instruments to resolve isotopic clusters from matrix-derived interferences .
  • Matched Matrix Calibration : Prepare calibration curves in the same biological/environmental matrix to account for suppression/enhancement .
  • Post-Column Infusion : Introduce a deuterated internal standard post-column to monitor and correct for ion suppression in real-time .

Q. Q9. What statistical frameworks are suitable for analyzing contradictory data in enantioselective studies?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS-DA to identify variables (e.g., pH, solvent) driving enantiomer resolution discrepancies .
  • Bayesian Modeling : Quantify uncertainty in chiral purity measurements using Markov Chain Monte Carlo (MCMC) simulations .
  • Sensitivity Analysis : Test robustness of conclusions by varying key parameters (e.g., ee% thresholds) in metabolic models .

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